molecular formula C12H16BrNO2 B4937387 2-(4-bromo-3-methylphenoxy)-N-propylacetamide

2-(4-bromo-3-methylphenoxy)-N-propylacetamide

Cat. No.: B4937387
M. Wt: 286.16 g/mol
InChI Key: MHJQFKQGSAFLRZ-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-propylacetamide is an organic compound that features a brominated phenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-propylacetamide typically involves the reaction of 4-bromo-3-methylphenol with propylamine and acetic anhydride. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

    Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in anhydrous conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-propylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-propylacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methylphenol
  • N-propylacetamide
  • 4-bromo-3-formylphenoxy-benzonitrile

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-propylacetamide is unique due to its specific combination of a brominated phenoxy group and an acetamide moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-3-6-14-12(15)8-16-10-4-5-11(13)9(2)7-10/h4-5,7H,3,6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJQFKQGSAFLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=CC(=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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